2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid (CAS 1270306-81-4, molecular formula C₉H₁₀ClNO₃, molecular weight 215.63 g/mol) is a non-proteinogenic α-aryl glycine derivative belonging to the phenylglycine class. The compound features a dual-substituted phenyl ring bearing a chloro group at the 4-position and a methoxy group at the 2-position, attached to the α-carbon of glycine.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63
CAS No. 1270306-81-4
Cat. No. B2863835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
CAS1270306-81-4
Molecular FormulaC9H10ClNO3
Molecular Weight215.63
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)C(C(=O)O)N
InChIInChI=1S/C9H10ClNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
InChIKeyIYONYWMUVILLMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic Acid (CAS 1270306-81-4): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid (CAS 1270306-81-4, molecular formula C₉H₁₀ClNO₃, molecular weight 215.63 g/mol) is a non-proteinogenic α-aryl glycine derivative belonging to the phenylglycine class . The compound features a dual-substituted phenyl ring bearing a chloro group at the 4-position and a methoxy group at the 2-position, attached to the α-carbon of glycine . It is commercially supplied as a racemic mixture, primarily in powder form, with a cataloged purity of 95% (Enamine via Sigma-Aldrich) and a predicted logP of -1.03, pKa of 1.66 ± 0.10, polar surface area of 73 Ų, and boiling point of 380.3 ± 42.0 °C [1]. The compound is classified as a synthetic building block and is stocked in both US and Ukrainian warehouses with a typical lead time of 1–5 days .

Why Generic Phenylglycine Analogs Cannot Replace 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic Acid in Structure-Focused Research and Synthesis


Phenylglycine derivatives are not interchangeable in synthetic or biological applications due to the pronounced impact of aryl ring substitution on both physicochemical properties and reactivity. The simultaneous presence of the electron-withdrawing 4-chloro and electron-donating 2-methoxy substituents on the target compound creates a unique electronic environment that cannot be replicated by any mono-substituted analog such as 4-chlorophenylglycine (CAS 6212-33-5), 2-methoxyphenylglycine, or 4-methoxyphenylglycine (CAS 19789-59-4) [1]. These substitution differences manifest in quantitatively distinct logP, pKa, and polar surface area values, which govern solubility, ionization state at physiological pH, and passive membrane permeability [2]. Furthermore, the chloro substituent provides a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated analogs, while the methoxy group can be demethylated to yield a phenolic hydroxyl for further derivatization . Substituting a simpler analog without these orthogonal reactive sites would limit downstream synthetic versatility and alter the pharmacokinetic profile of any derived lead compound.

Head-to-Head Quantitative Differentiation: 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic Acid vs. Closest Structural Analogs


Lipophilicity (logP) Comparison: 4-Chloro-2-methoxy Substitution Lowers logP by Over 2.4 Log Units vs. 4-Chlorophenylglycine

The target compound exhibits a predicted logP of -1.03, as reported by ChemSpace [1]. In contrast, the mono-substituted analog 4-chlorophenylglycine (CAS 6212-33-5) has a reported logP ranging from 1.40 to 2.12 depending on the prediction method [2]. Unsubstituted phenylglycine has an ALOGPS logP of -1.5 [3]. The dual substitution of 4-Cl and 2-OCH₃ thus produces a logP substantially lower than 4-chlorophenylglycine (ΔlogP ≈ -2.4 to -3.1) but moderately higher than phenylglycine (ΔlogP ≈ +0.47), indicating that the methoxy group partially offsets the lipophilicity increase conferred by the chloro substituent while still yielding net hydrophilicity due to the zwitterionic amino acid moiety.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Acid Dissociation Constant (pKa) Differentiation: Target Compound is a Stronger Acid than Both 4-Chlorophenylglycine and Phenylglycine

The predicted pKa (strongest acidic) of the target compound is 1.66 ± 0.10, as listed on ChemicalBook . For 4-chlorophenylglycine, Santa Cruz Biotechnology reports a predicted pKa of 1.81 . Unsubstituted phenylglycine has a strongest acidic pKa of 2.23 per ChemAxon prediction on FooDB [1]. The target compound is therefore a stronger acid than 4-chlorophenylglycine by ΔpKa ≈ -0.15 and stronger than phenylglycine by ΔpKa ≈ -0.57. This enhanced acidity is attributable to the combined electron-withdrawing effect of the 4-chloro substituent and the ortho-methoxy group, which stabilizes the conjugate base through inductive and field effects.

Analytical Chemistry Purification Strategy Ionization-State-Dependent Reactivity

Polar Surface Area (PSA) Differentiation: Target Compound Exhibits ~10 Ų Higher PSA than 4-Chlorophenylglycine

The target compound has a computed polar surface area of 73 Ų, as reported by ChemSpace [1]. For 4-chlorophenylglycine, the reported PSA is 63.32 Ų . The 2-methoxy substituent on the target compound contributes an additional hydrogen bond acceptor, increasing the PSA by approximately 9.7 Ų relative to the non-methoxylated analog. While both values fall below the commonly cited 140 Ų threshold for oral bioavailability, the ~15% increase in PSA suggests measurably reduced passive membrane permeability for the target compound in cellular assays, which may be beneficial or detrimental depending on the intended application.

Drug Design Permeability Prediction Bioavailability

Stereochemical Versatility: Racemic and Both Enantiomeric Forms Are Commercially Available, Enabling Chiral SAR Studies

The racemic compound (CAS 1270306-81-4) is stocked by Enamine (distributed via Sigma-Aldrich) at 95% purity . The (S)-enantiomer (CAS 1270140-55-0) is commercially available from Capot Chemical Co. at ≥98% purity with ≤0.5% moisture, described as an intermediate in organic syntheses and producible at up to kilogram scale . The (R)-enantiomer (CAS 1270166-17-0) is listed by AKSci and other suppliers . This comprehensive stereochemical availability contrasts with many substituted phenylglycine analogs where only the racemate or a single enantiomer is routinely stocked.

Chiral Chemistry Enantioselective Synthesis Stereochemical SAR

Orthogonal Synthetic Reactivity: Three Distinct Reaction Handles Enable Diversification Strategies Not Possible with Mono-Substituted Analogs

The target compound possesses three chemically distinct reactive sites: (i) the α-amino group, amenable to acylation, reductive amination, and peptide bond formation; (ii) the carboxylic acid group, which can undergo esterification, amidation, or reduction to the primary alcohol; and (iii) the 4-chloro substituent, which serves as a handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling . The 2-methoxy group can additionally be demethylated (e.g., using BBr₃) to generate a phenolic hydroxyl for further derivatization . In contrast, 4-chlorophenylglycine lacks the methoxy-derived synthetic options, while 2- or 4-methoxyphenylglycine lacks the cross-coupling handle provided by the aryl chloride. This orthogonal reactivity makes the target compound uniquely suited for generating diverse compound libraries from a single building block.

Organic Synthesis Library Chemistry Late-Stage Functionalization

Optimal Procurement and Application Scenarios for 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Focused Kinase or GPCR Ligand Libraries with Tunable Lipophilicity

The target compound's logP of -1.03, combined with its 73 Ų PSA and three orthogonal reactive handles, makes it an ideal core scaffold for synthesizing compound libraries where aqueous solubility must be balanced against target-binding lipophilicity [1]. The aryl chloride enables late-stage Pd-catalyzed diversification, while the amino and carboxyl groups permit peptide coupling or amide bond formation. Researchers building libraries targeting kinases, GPCRs, or proteases can exploit the dual-substitution pattern to explore SAR around both the 4-position (via cross-coupling) and the 2-position (via demethylation/etherification) from a single building block .

Stereochemical Probe Synthesis: Enantioselective Preparation of Chiral Ligands or Catalysts

With both (S)- and (R)-enantiomers commercially available at high enantiopurity (≥98% for the S-form), the target compound serves as an entry point for synthesizing enantiopure chiral ligands for asymmetric catalysis or stereochemically defined pharmacological probes [1]. Procurement of pre-resolved enantiomers eliminates the need for chiral HPLC separation or diastereomeric salt resolution, reducing both cost and timeline in stereochemical SAR campaigns .

Chemical Biology: Activity-Based Probe or Bifunctional Molecule Design

The orthogonal reactivity of the chloro, amino, and carboxyl groups allows sequential, chemoselective functionalization of the target compound without protecting group manipulation on inert positions [1]. This enables the construction of bifunctional molecules (e.g., PROTACs, fluorescent probes, or photoaffinity labels) where one vector is elaborated for target binding and another for reporter tag attachment. The higher PSA (73 Ų) and lower logP (-1.03) relative to 4-chlorophenylglycine may also confer reduced non-specific protein binding, a desirable attribute for chemical probe development .

Process Chemistry: Kilogram-Scale Intermediate for API Synthesis

The (S)-enantiomer is explicitly listed by Capot Chemical as an intermediate for organic syntheses with production scalability to kilogram quantities [1]. Combined with the racemate's availability from Enamine via Sigma-Aldrich with 1–5 day lead times from US and UA warehouses, this compound is positioned for both early-stage discovery (milligram to gram) and later-stage process development (kilogram) without requiring supplier re-qualification .

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